5'-Isopropyl-2'-methylacetophenone

Description

The exact mass of the compound 5'-Isopropyl-2'-methylacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5'-Isopropyl-2'-methylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Isopropyl-2'-methylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-methyl-5-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-8(2)11-6-5-9(3)12(7-11)10(4)13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNVQCXLRILPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074468 | |

| Record name | 5'-Isopropyl-2'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-08-0 | |

| Record name | 1-[2-Methyl-5-(1-methylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Isopropyl-2'-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5'-Isopropyl-2'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-isopropyl-2'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-ISOPROPYL-2'-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YKN12PCEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 5'-isopropyl-2'-methylacetophenone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 5'-isopropyl-2'-methylacetophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and provides a robust, step-by-step protocol for its synthesis via Friedel-Crafts acylation. A thorough analysis of its spectroscopic characteristics, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is presented to aid in its identification and characterization. Furthermore, this guide explores the potential applications of 5'-isopropyl-2'-methylacetophenone as a versatile intermediate in the synthesis of more complex molecules with potential biological activities, drawing parallels with other substituted acetophenones in the realm of drug discovery and materials science.

Introduction

Substituted acetophenones are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their inherent chemical reactivity, centered around the ketone functional group and the aromatic ring, allows for diverse chemical transformations, making them valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries. 5'-isopropyl-2'-methylacetophenone, also known by its IUPAC name 1-[2-Methyl-5-(propan-2-yl)phenyl]ethan-1-one, is a member of this family, characterized by a specific substitution pattern on the phenyl ring that can influence its steric and electronic properties, and consequently, the properties of its derivatives.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of 5'-isopropyl-2'-methylacetophenone, from its synthesis to its potential applications.

Chemical Structure and Properties

The chemical identity of 5'-isopropyl-2'-methylacetophenone is defined by its unique arrangement of functional groups on the benzene ring.

Chemical Structure:

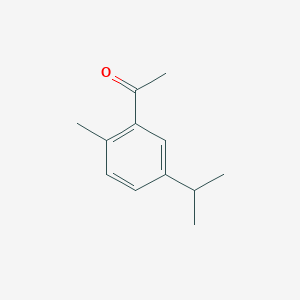

Figure 1: Chemical structure of 5'-isopropyl-2'-methylacetophenone.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 1-[2-Methyl-5-(propan-2-yl)phenyl]ethan-1-one | [1] |

| CAS Number | 1202-08-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [2] |

| Boiling Point | 249.5 °C (estimated) | [2] |

| Density | 0.956 g/cm³ (estimated) | [2] |

| LogP | 3.42 | [1] |

Synthesis of 5'-isopropyl-2'-methylacetophenone

The most common and direct method for the synthesis of 5'-isopropyl-2'-methylacetophenone is the Friedel-Crafts acylation of p-cymene.[2] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich p-cymene ring. The methyl and isopropyl groups on p-cymene are ortho, para-directing activators. Due to steric hindrance from the isopropyl group, the acylation predominantly occurs at the position ortho to the methyl group and meta to the isopropyl group.

Figure 2: Simplified workflow of the Friedel-Crafts acylation for the synthesis of 5'-isopropyl-2'-methylacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of p-Cymene

This protocol is adapted from established Friedel-Crafts acylation procedures.[4][5]

Materials:

-

p-Cymene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride).

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Addition of Lewis Acid: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.05 equivalents) dissolved in 20 mL of anhydrous dichloromethane to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition. Stir the mixture at 0-5 °C for an additional 20 minutes after the addition is complete.

-

Addition of p-Cymene: Add p-cymene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition of p-cymene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up:

-

Carefully pour the reaction mixture onto a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (20 mL) in a beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then with brine (40 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure 5'-isopropyl-2'-methylacetophenone.

-

Spectroscopic Characterization

As of the date of this publication, publicly available experimental spectra for 5'-isopropyl-2'-methylacetophenone are limited. Therefore, the following sections provide predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of analogous substituted acetophenones.[6][7][8]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5'-isopropyl-2'-methylacetophenone in CDCl₃ would exhibit the following characteristic signals:

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 3H | Aromatic protons |

| ~2.9 | sept | 1H | Isopropyl -CH |

| ~2.5 | s | 3H | Acetyl -CH₃ |

| ~2.4 | s | 3H | Aromatic -CH₃ |

| ~1.2 | d | 6H | Isopropyl -CH₃ |

Rationale for Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the aromatic ring and by comparison with the spectra of similar compounds like 2'-methylacetophenone and 4'-isobutylacetophenone. The aromatic protons are expected to appear as a complex multiplet. The isopropyl methine proton will be a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet. The acetyl and aromatic methyl groups will each appear as singlets.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~148 | Aromatic C-isopropyl |

| ~138 | Aromatic C-acetyl |

| ~135 | Aromatic C-methyl |

| ~130, 128, 126 | Aromatic C-H |

| ~34 | Isopropyl -CH |

| ~30 | Acetyl -CH₃ |

| ~24 | Isopropyl -CH₃ |

| ~21 | Aromatic -CH₃ |

Rationale for Predictions: The carbonyl carbon is expected to have a chemical shift around 200 ppm. The quaternary aromatic carbons will be downfield, with their specific shifts influenced by the attached substituents. The aliphatic carbons will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

Table 4: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |

Rationale for Predictions: The characteristic C=O stretch for an aryl ketone is typically found around 1685 cm⁻¹. The spectrum will also show C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.[9][10]

Predicted Mass Spectrum (MS)

In an electron ionization mass spectrum, 5'-isopropyl-2'-methylacetophenone is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z values for Major Fragments

| m/z | Fragment |

| 176 | [M]⁺ (Molecular ion) |

| 161 | [M - CH₃]⁺ |

| 133 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Rationale for Predictions: The molecular ion peak will be observed at m/z 176. A prominent peak is expected at m/z 161, corresponding to the loss of a methyl radical from the acetyl group. Another significant fragment would be observed at m/z 133, resulting from the loss of the entire acetyl group. The acylium ion at m/z 43 is also expected to be a major peak.

Potential Applications in Research and Development

While specific applications of 5'-isopropyl-2'-methylacetophenone are not extensively documented, its structure suggests its utility as a precursor for more complex molecules with potential biological activities. Substituted acetophenones are widely used as starting materials in various synthetic endeavors.[11]

Intermediate in the Synthesis of Bioactive Molecules

-

Chalcones and Flavonoids: Acetophenones are key reactants in the Claisen-Schmidt condensation with aromatic aldehydes to produce chalcones. Chalcones are precursors to flavonoids and exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Pyrazolines: Chalcones can be further reacted with hydrazines to synthesize pyrazolines, a class of heterocyclic compounds known for their diverse pharmacological effects.

Use in Drug Discovery

The substituted phenyl ring of 5'-isopropyl-2'-methylacetophenone can be incorporated into larger molecular scaffolds to explore structure-activity relationships in drug discovery programs. The isopropyl and methyl groups can influence the lipophilicity and steric interactions of the final compound with biological targets.

Figure 3: Potential synthetic pathways from 5'-isopropyl-2'-methylacetophenone to biologically active compounds.

Conclusion

5'-isopropyl-2'-methylacetophenone is a readily accessible substituted aromatic ketone with significant potential as a chemical intermediate. This technical guide has provided a detailed overview of its chemical structure, properties, and a reliable synthetic protocol. The inclusion of predicted spectroscopic data serves as a valuable resource for its characterization in the absence of extensive experimental data. The exploration of its potential applications in the synthesis of bioactive molecules underscores its relevance to researchers in medicinal chemistry and drug discovery. Further investigation into the derivatization of this compound could lead to the discovery of novel molecules with valuable pharmacological properties.

References

- Zhang, G., et al. (2013).

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.

- 5'-isopropyl-2'-methylacetophenone | 1202-08-0. (2024, December 18). ChemicalBook.

- 5'-Isopropyl-2'-methylacetophenone. (2018, February 16). SIELC Technologies.

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.

- The Friedel-Crafts Acylation. (2014, February). Winthrop University, Department of Chemistry.

- Friedel-Crafts Acyl

- 5'-isopropyl-2'-methylacetophenone — Chemical Substance Inform

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Opinion in Biotechnology, 43, 119-126.

- Table of Characteristic IR Absorptions. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- 2'-Methylacetophenone(577-16-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- 5'-ISOPROPYL-2'-METHYLACETOPHENONE. (n.d.). Inxight Drugs.

- MSBNK-Fac_Eng_Univ_Tokyo-JP007139. (2008, October 21). MassBank.

- INFRARED REFERENCE SPECTRA. (n.d.).

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- Application Notes and Protocols: Synthesis of Biologically Active Molecules from 2-Methylacetophenone. (2025). Benchchem.

- Synthesis, crystal structure, biological and docking studies of 5-hydroxy-2-{[(2-methylpropyl)

- High resolution IR spectroscopy and imaging based on graphene micro emitters. (2021, August 6). arXiv.

- Full article: Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. (2015, February 20). Taylor & Francis.

Sources

- 1. 5’-Isopropyl-2’-methylacetophenone | SIELC Technologies [sielc.com]

- 2. 5'-isopropyl-2'-methylacetophenone | 1202-08-0 [chemicalbook.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. rsc.org [rsc.org]

- 7. 2'-Methylacetophenone(577-16-2) 13C NMR spectrum [chemicalbook.com]

- 8. massbank.eu [massbank.eu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

High-Yield Regioselective Synthesis of 5'-isopropyl-2'-methylacetophenone: A Comprehensive Technical Guide

Executive Summary

The molecule 5'-isopropyl-2'-methylacetophenone (commonly referred to as 2-acetyl-p-cymene, CAS: 1202-08-0) is a high-value aromatic ketone utilized extensively as an intermediate in the synthesis of advanced functional materials, pharmaceuticals, and specialized fragrances[1]. The primary synthetic route to this target molecule is the Friedel-Crafts acylation of p-cymene (1-isopropyl-4-methylbenzene)[2].

This whitepaper provides an in-depth mechanistic analysis of the reaction's regioselectivity and details two self-validating experimental workflows: the classical Lewis acid-catalyzed pathway and a modern, high-yield green chemistry approach utilizing nanoparticle catalysis[3].

Mechanistic Causality & Regioselectivity

The core challenge in the acylation of p-cymene lies in controlling regioselectivity. Because p-cymene possesses two alkyl substituents—a methyl group and an isopropyl group—both act as ortho/para directors for electrophilic aromatic substitution[2].

-

Acylium Ion Generation: The reaction initiates when acetyl chloride coordinates with a Lewis acid catalyst (e.g., AlCl₃ or Fe₂O₃), abstracting the chloride ion to generate a highly electrophilic acylium ion ( CH3C≡O+ )[4].

-

Steric Control of the Electrophilic Attack: Theoretically, the acylium ion could attack at the C2 position (ortho to the methyl group) or the C3 position (ortho to the isopropyl group). However, the isopropyl moiety has a significantly larger van der Waals radius than the methyl group. This bulkiness creates severe steric hindrance at the C3 position[2].

-

Sigma Complex Formation: Consequently, the electrophilic attack is kinetically directed almost exclusively to the C2 position, forming the arenium ion (sigma complex) with minimal steric clash[5]. Subsequent deprotonation restores aromaticity, yielding 5'-isopropyl-2'-methylacetophenone as the major thermodynamic product[2].

Friedel-Crafts mechanism highlighting C2 regioselectivity due to steric hindrance.

Comparative Analysis of Synthesis Pathways

Selecting the appropriate synthetic pathway depends on scale, environmental constraints, and available infrastructure. Below is a quantitative comparison of the classical method[6] versus the modern nanoparticle method[1].

| Parameter | Pathway A: Classical (AlCl₃) | Pathway B: Green (Fe₂O₃ NPs) |

| Catalyst | Anhydrous AlCl₃ (1.04 equivalents) | Fe₂O₃ Nanoparticles (Catalytic) |

| Solvent | Carbon disulfide (CS₂) or CH₂Cl₂ | Solvent-Free (Neat) |

| Temperature | < 5 °C | 20 °C (Room Temperature) |

| Reaction Time | 3.5 hours addition + 12 hours stirring | 10 minutes |

| Isolated Yield | 50–55% | 89% |

| Environmental Impact | High (Toxic solvents, corrosive acid waste) | Low (Recyclable solid catalyst) |

Experimental Protocols (Self-Validating Systems)

Pathway A: Classical AlCl₃-Catalyzed Acylation

This protocol relies on strict thermal control to prevent the exothermic runaway that leads to polyacylation and tar formation[6].

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 1-L three-necked flask with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer. Causality Check: The thermometer's zero point must be visible above the stopper to ensure accurate readings, as exceeding 5 °C will drastically reduce yield[6]. Attach a gas trap to the condenser to neutralize evolved HCl gas.

-

Catalyst Suspension: Add 200 mL of CS₂ (or CH₂Cl₂) and 180 g (1.35 moles) of anhydrous AlCl₃ to the flask. Immerse in an ice-salt bath and stir vigorously until the internal temperature drops below -5 °C[7].

-

Reagent Addition: Prepare a homogeneous mixture of 175 g (1.3 moles) p-cymene and 110 g (1.4 moles) acetyl chloride. Add this mixture dropwise over 3.5 hours. Causality Check: The slow addition rate is critical to dissipate the heat generated by the formation of the sigma complex[6].

-

Reaction Quench: Allow the mixture to stand overnight. Pour the dark complex onto 1 kg of cracked ice mixed with 200 mL of concentrated HCl. Causality Check: The addition of HCl is mandatory to dissolve the precipitated aluminum hydroxide salts, preventing the formation of an intractable emulsion and allowing clean phase separation[6].

-

Extraction & Distillation: Extract the aqueous layer with three 700-mL portions of diethyl ether. Dry the combined organic layers over anhydrous CaCl₂. Perform fractional distillation under reduced pressure using a Claisen flask with an indented column.

-

Validation: Collect the principal fraction boiling at 124–125 °C at 12 mm Hg. Expected yield is 115–125 g (50–55%)[6].

Pathway B: Solvent-Free Fe₂O₃ Nanoparticle Catalysis

This modern protocol leverages the massive surface-area-to-volume ratio of nanoparticles to stabilize the transition state without a dissipating solvent medium[3].

Step-by-Step Methodology:

-

Reagent Mixing: In a standard reaction vessel, combine p-cymene and acetyl chloride in a 1:1.2 molar ratio at 20 °C[1].

-

Catalyst Introduction: Add a catalytic amount of iron(III) oxide (Fe₂O₃) nanoparticles.

-

Reaction Phase: Stir the neat mixture at room temperature for exactly 10 minutes (0.166 hours)[1]. Causality Check: The high density of surface active sites on the nanoparticles rapidly drives the regioselective conversion, eliminating the need for prolonged overnight stirring[3].

-

Isolation: Dilute the mixture with a minimal volume of ethyl acetate. Filter the mixture to recover the solid Fe₂O₃ catalyst (which can be washed, dried, and reused).

-

Validation: Evaporate the solvent under reduced pressure to yield the crude product. Purify via short-path distillation to achieve an 89% isolated yield[1].

Comparative workflow of classical AlCl3 versus modern Fe2O3-catalyzed synthesis pathways.

Analytical Validation

To guarantee the structural integrity and purity of the synthesized 5'-isopropyl-2'-methylacetophenone, the following self-validating analytical checks must be performed[2]:

-

¹H NMR Spectroscopy (CDCl₃): The diagnostic marker for successful acylation is the appearance of a sharp methyl ketone singlet at ~2.5 ppm. The retention of the starting material's skeleton is confirmed by the isopropyl septet at ~2.9 ppm and the corresponding methyl doublet at ~1.2 ppm[2].

-

Isomeric Purity: The absence of complex multiplet splitting in the ~3.4 ppm range confirms that the sterically hindered C3-isomer (1-[5-methyl-2-(propan-2-yl)cyclohexyl]ethanone equivalent) did not form, verifying strict regiocontrol[2].

References

-

Allen, C. F. H., Clark, K. P., Fuson, R. C., & Woodward, C. F. "ACETO-p-CYMENE". Organic Syntheses, Coll. Vol. 2, p.24 (1943). URL:[Link]

-

Sharghi, H., Jokar, M., Doroodmand, M. M., & Khalifeh, R. "Highly Efficient, Regioselective, and Solvent-Free Friedel–Crafts Acylation of Aromatic Compounds Catalyzed by Iron(III) Oxide Nanoparticles". Advanced Synthesis and Catalysis, 2010, 352(17), 3031-3044. URL:[Link]

Sources

Physical and chemical properties of 5'-isopropyl-2'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-isopropyl-2'-methylacetophenone, also known as 2-aceto-p-cymene, is an aromatic ketone with the molecular formula C₁₂H₁₆O.[1][2] Its structure, featuring a substituted benzene ring with an acetyl group, a methyl group, and an isopropyl group, makes it a molecule of interest in organic synthesis and as a potential building block in the development of more complex chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, methods for its purification, and essential safety information.

Chemical Structure and Properties

The structural and physical properties of 5'-isopropyl-2'-methylacetophenone are summarized below.

Chemical Structure

Caption: Chemical structure of 5'-isopropyl-2'-methylacetophenone.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1202-08-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [2] |

| Boiling Point | 124-125 °C at 12 mmHg (155-157 °C at 30 mmHg) | [3] |

| Appearance | Pale yellow oil | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ether. | [3] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons, a singlet for the aromatic methyl protons, a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the acetyl group, signals for the aromatic carbons, and signals for the methyl and isopropyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, characteristic C-H stretching and bending frequencies for the alkyl and aromatic groups, and aromatic C=C stretching bands. The region around 2900 cm⁻¹ will likely show characteristic absorptions for the methyl and isopropyl groups.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl and acetyl groups.

Synthesis of 5'-isopropyl-2'-methylacetophenone

A reliable method for the synthesis of 5'-isopropyl-2'-methylacetophenone is the Friedel-Crafts acylation of p-cymene with acetyl chloride.[3][5]

Reaction Scheme

Caption: Workflow for the synthesis of 5'-isopropyl-2'-methylacetophenone.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the acylation of p-cymene found in Organic Syntheses.[3]

Materials and Equipment:

-

p-Cymene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Carbon disulfide

-

Concentrated hydrochloric acid

-

Ether

-

Anhydrous calcium chloride

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Low-temperature thermometer

-

Condenser with a gas trap

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a dropping funnel, a mechanical stirrer, a low-temperature thermometer, and a condenser connected to a gas trap, place 200 mL of carbon disulfide and 180 g (1.35 moles) of anhydrous aluminum chloride.

-

Cooling: Immerse the flask in an ice-salt bath and stir the mixture vigorously until the temperature drops to -5 °C or below.

-

Addition of Reactants: Prepare a mixture of 175 g (1.3 moles) of p-cymene and 110 g (1.4 moles) of acetyl chloride. Add this mixture from the dropping funnel to the stirred aluminum chloride suspension at a rate that maintains the reaction temperature at or below 5 °C. This addition typically takes about 3 to 4 hours.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

-

Work-up:

-

Carefully pour the reaction mixture onto 1 kg of cracked ice to which 200 mL of concentrated hydrochloric acid has been added.

-

Transfer the mixture to a large separatory funnel and extract with three 700-mL portions of ether.

-

Combine the ether extracts and dry them over anhydrous calcium chloride.

-

-

Purification:

-

Filter the dried ether solution and remove the ether by distillation at atmospheric pressure.

-

The remaining residue is then purified by fractional distillation under reduced pressure. The main fraction, 5'-isopropyl-2'-methylacetophenone, is collected at 124-125 °C/12 mmHg.[3]

-

Purification and Analysis

Purification

Fractional distillation under reduced pressure is the primary method for purifying the crude product.[3] For smaller scales or for the removal of polar impurities, column chromatography can be employed.[6]

Column Chromatography Protocol (General):

-

Stationary Phase: Silica gel is a suitable stationary phase for the purification of aromatic ketones.[6]

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the product.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a chromatography column.

-

The crude product, dissolved in a minimum amount of the mobile phase, is loaded onto the top of the column.

-

The mobile phase is then passed through the column, and fractions are collected.

-

The fractions are analyzed (e.g., by TLC) to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions to yield the purified 5'-isopropyl-2'-methylacetophenone.

-

Analysis

The purity of the final product can be assessed using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a mobile phase of acetonitrile and water can be used for purity analysis.[1]

-

NMR Spectroscopy: To confirm the structure of the compound.

Safety Information

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7][9]

-

Handling of Reagents:

-

Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle with care in a dry environment.

-

Acetyl Chloride: Corrosive and lachrymatory. Handle in a fume hood.

-

Carbon Disulfide: Highly flammable and toxic.

-

-

First Aid:

References

-

Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

Carl Roth. Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]

- Mihaly, J. D. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from a-discovery-based-friedel-crafts-acylation-experiment-student-designed-experimental-prodedure-a.pdf

- Google Patents. (1974). Distillation of aromatic ketone from aromatic alcohol with acid.

-

Organic Syntheses. (n.d.). ACETO-p-CYMENE. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

SIELC Technologies. (2018). 5'-Isopropyl-2'-methylacetophenone. Retrieved from [Link]

-

Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0261883). Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

NextSDS. 5'-isopropyl-2'-methylacetophenone — Chemical Substance Information. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Retrieved from [Link]

-

Inxight Drugs. 5'-ISOPROPYL-2'-METHYLACETOPHENONE. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007139. Retrieved from [Link]

-

Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

Magritek. High Resolution NMR Spectroscopy in a Benchtop NMR System. Retrieved from [Link]

-

MDPI. (2021). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. Retrieved from [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Retrieved from [Link]

Sources

- 1. 5’-Isopropyl-2’-methylacetophenone | SIELC Technologies [sielc.com]

- 2. 5'-isopropyl-2'-methylacetophenone | 1202-08-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. longdom.org [longdom.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. carlroth.com [carlroth.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Mechanism of Friedel-Crafts Acylation for 5'-Isopropyl-2'-methylacetophenone: A Technical Guide

Executive Summary

In the landscape of electrophilic aromatic substitution (EAS), the Friedel-Crafts acylation is a cornerstone methodology for synthesizing aryl ketones with high regiochemical fidelity. When applied to p-cymene (1-isopropyl-4-methylbenzene), the reaction demonstrates an elegant interplay between steric hindrance and electronic activation, yielding1 (CAS 1202-08-0)[1]. This whitepaper delineates the mechanistic pathway, the causality governing its regioselectivity, and a self-validating experimental protocol designed for research and drug development professionals.

Mechanistic Grounding & Causality

Electrophile Generation and Stabilization

The acylation sequence initiates with the activation of the acylating agent (typically acetyl chloride) by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates with the halogen atom, weakening the carbon-chlorine bond and driving its heterolytic cleavage[2]. This generates an3 ([CH₃C≡O]⁺) and a tetrachloroaluminate counterion (AlCl₄⁻)[3].

Causality Insight: Unlike the carbocations generated during Friedel-Crafts alkylation, the acylium ion is highly stabilized by resonance, distributing the positive charge between the carbon and oxygen atoms. This intrinsic electronic stability strictly prevents carbocation rearrangements, ensuring that the acetyl group transfers intact to the aromatic ring[4].

Regioselectivity: The Steric Imperative

The aromatic substrate, p-cymene, features two alkyl substituents: a methyl group at C1 and an isopropyl group at C4. Both are electron-donating, ortho/para-directing groups that activate the ring toward electrophilic attack. Substitution can theoretically occur at C2 (ortho to the methyl group) or C3 (ortho to the isopropyl group).

Causality Insight: The regioselectivity of this reaction is dictated entirely by steric causality. The isopropyl group possesses a significantly larger steric bulk (A-value) than the methyl group. As the bulky acylium electrophile approaches the pi-cloud, it faces severe steric repulsion at the C3 position. Consequently, the electrophilic attack is directed almost exclusively to the C2 position,5, 5'-isopropyl-2'-methylacetophenone[5].

Aromatization and Catalyst Sequestration

Following the electrophilic attack, the intermediate arenium ion (sigma complex) is rapidly deprotonated by the AlCl₄⁻ complex, restoring the aromaticity of the ring and liberating HCl gas[3].

Causality Insight: A defining characteristic of Friedel-Crafts acylation is that the product is a moderate Lewis base. The carbonyl oxygen of the newly formed aryl ketone 4 under reaction conditions[4]. This complexation deactivates the catalyst, mandating the use of a stoichiometric excess (>1.0 equivalent) of AlCl₃ to drive the reaction to completion[2].

Reaction Pathway Visualization

Reaction pathway: Friedel-Crafts acylation of p-cymene to 5'-isopropyl-2'-methylacetophenone.

Quantitative Data & Stoichiometry

Table 1: Reagent Profile and Stoichiometric Ratios

| Reagent | Role | Equivalents | Properties / Mechanistic Note |

| p-Cymene | Starting Material | 1.00 | Aromatic nucleophile; limiting reagent. |

| Acetyl Chloride | Acylating Agent | 1.10 - 1.20 | Electrophile precursor; slight excess ensures full conversion. |

| Aluminum Chloride | Lewis Acid | 1.20 - 1.50 | Must exceed 1.0 eq due to irreversible complexation with the product. |

| Dichloromethane | Solvent | N/A | Non-nucleophilic; effectively solvates the intermediate complexes. |

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates specific In-Process Controls (IPCs) to validate the success of each mechanistic phase before proceeding.

Step-by-Step Methodology

-

Electrophile Assembly: To a flame-dried, nitrogen-purged round-bottom flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise via an addition funnel[6].

-

Validation Check: The opaque suspension will partially clarify, and a mild exotherm will be observed, confirming the generation of the acylium ion complex.

-

-

Arene Coupling: Dilute p-cymene (1.0 eq) in an equal volume of DCM. Add this solution dropwise to the activated electrophile, strictly maintaining the internal temperature between 0 °C and 5 °C[6].

-

Causality: Controlling the exotherm prevents the degradation of the acylium ion and suppresses trace polyacylation side-reactions.

-

-

Reaction Maturation & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1) or HPLC. The reaction is deemed complete when the high-Rf p-cymene spot is entirely consumed, replaced by a lower-Rf UV-active product spot.

-

-

Complex Dissociation (Quench): Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and concentrated HCl (1 M).

-

Causality: The highly exothermic addition of water hydrolyzes the ketone-AlCl₃ complex, liberating the free product[2]. The HCl is critical to solubilize the resulting aluminum salts as AlCl₃(aq), preventing the formation of intractable Al(OH)₃ emulsions that trap the product.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer twice with fresh DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.

Analytical Validation

Structural confirmation of 5'-isopropyl-2'-methylacetophenone relies on distinct spectroscopic markers that validate both the presence of the functional groups and the regiochemistry of the substitution.

Table 2: Predicted Analytical Characterization

| Method | Key Signals / Features | Structural Correlation |

| ¹H NMR | ~2.5 ppm (s, 3H) | Methyl protons of the newly added acetyl group. |

| ¹H NMR | ~2.4 ppm (s, 3H) | Aryl methyl protons (C2' position). |

| ¹H NMR | ~2.9 ppm (hept, 1H), ~1.2 ppm (d, 6H) | Isopropyl group (CH and two equivalent CH₃ groups). |

| ¹H NMR | ~7.1 - 7.6 ppm (m, 3H) | Aromatic protons confirming the 1,2,4-trisubstituted ring pattern. |

| FT-IR | ~1680 cm⁻¹ | Strong stretch indicating an aryl-conjugated carbonyl (C=O). |

Sources

- 1. 5'-isopropyl-2'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [moodle2.units.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. docsity.com [docsity.com]

- 6. websites.umich.edu [websites.umich.edu]

Comprehensive Physicochemical Profiling and Synthesis of 5'-Isopropyl-2'-Methylacetophenone

Executive Summary

5'-Isopropyl-2'-methylacetophenone (CAS: 1202-08-0) is a sterically hindered aromatic ketone that serves as a vital building block in the synthesis of advanced active pharmaceutical ingredients (APIs), specialty fragrances, and complex agrochemicals[1],[2]. Characterized by its unique substitution pattern—an acetyl group flanked by a methyl group and an isopropyl group—this molecule presents specific physicochemical behaviors and synthetic challenges. This whitepaper provides an authoritative guide to its thermodynamic properties, regioselective synthesis, and analytical characterization, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Properties & Thermodynamic Profiling

Understanding the physical constants of 5'-isopropyl-2'-methylacetophenone is critical for downstream processing, particularly during liquid-liquid extraction and thermal purification. The molecule exhibits a highly lipophilic character (LogP = 3.42), making it highly soluble in organic solvents but virtually insoluble in water[1].

The density of the compound is slightly lower than that of water (0.9560 g/mL)[3]. This is due to the bulky hydrocarbon mass of the isopropyl and methyl groups, which increases the molar volume and offsets the mass concentration typically provided by the oxygen atom. Furthermore, the compound possesses a high estimated atmospheric boiling point of 249.5 °C[3]. Subjecting the molecule to such high temperatures at standard pressure risks thermal degradation or unwanted side reactions. Consequently, vacuum distillation is the mandatory thermodynamic workaround for purification[4].

Table 1: Quantitative Physicochemical Data

| Property | Value | Context / Condition |

| IUPAC Name | 1-(5-isopropyl-2-methylphenyl)ethanone | Standard Nomenclature |

| CAS Number | 1202-08-0 | Chemical Registry[1],[2] |

| Molecular Formula | C12H16O | Elemental Composition[1] |

| Molecular Weight | 176.26 g/mol | Calculated Mass[1] |

| Density | 0.9560 g/mL | At 20 °C[3] |

| Boiling Point (Atmospheric) | 249.5 °C | Estimated at 760 mmHg[3] |

| Boiling Point (Vacuum) | 124–125 °C | Measured at 12–14 mmHg[4] |

| LogP | 3.42 | Lipophilicity Indicator[1] |

Regioselective Synthesis Mechanism

The primary industrial and laboratory route to 5'-isopropyl-2'-methylacetophenone is the Friedel-Crafts acylation of p-cymene (1-isopropyl-4-methylbenzene) using acetyl chloride and a Lewis acid catalyst[5].

The success of this reaction relies heavily on steric causality. p-Cymene possesses two potential sites for electrophilic aromatic substitution: ortho to the isopropyl group and ortho to the methyl group. Because the isopropyl group is significantly bulkier, it sterically shields its adjacent positions. The acylium ion, generated by the complexation of acetyl chloride with aluminum chloride, preferentially attacks the less hindered position ortho to the methyl group. This steric control ensures high regioselectivity, yielding 5'-isopropyl-2'-methylacetophenone as the major thermodynamic product.

Figure 1: Regioselective Friedel-Crafts acylation mechanism of p-cymene.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) that confirm the success of a step before proceeding, preventing the carryover of impurities.

Step 1: Catalyst Complexation

-

Action: Suspend 1.1 equivalents of anhydrous aluminum chloride (AlCl3) in dry dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0 °C and add 1.05 equivalents of acetyl chloride dropwise.

-

Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of AlCl3, which would irreversibly deactivate the Lewis acid catalyst.

-

Validation: The formation of the active acylium ion is visually confirmed by the dissolution of AlCl3 and the generation of a homogeneous, slightly yellow complex.

Step 2: Regioselective Acylation

-

Action: Slowly add 1.0 equivalent of p-cymene to the acylium mixture while maintaining the temperature at 0 °C[5].

-

Causality: Low temperatures suppress secondary reactions, such as polyacylation or catalyst-induced isomerization of the isopropyl group, ensuring the regioselectivity described in Section 2.

Step 3: In-Process Control (IPC) via HPLC

-

Action: Before quenching, withdraw a 50 µL aliquot, quench it in 1 mL of saturated NaHCO3, extract with 1 mL of ethyl acetate, and analyze the organic layer via HPLC.

-

Validation: The reaction is deemed complete and ready for bulk quenching only when the p-cymene peak area is <2% relative to the product peak.

Step 4: Quenching and Phase Separation

-

Action: Carefully pour the bulk reaction mixture over crushed ice containing 1M HCl. Separate the layers, wash the organic phase with brine, and dry over anhydrous Na2SO4.

-

Causality: The acidic quench destroys the aluminum-ketone complex, liberating the free 5'-isopropyl-2'-methylacetophenone into the organic phase (density ~1.33 g/mL for DCM) while partitioning the spent aluminum salts into the lighter aqueous phase.

Step 5: Vacuum Distillation

-

Action: Remove the DCM solvent under reduced pressure. Transfer the crude oil to a short-path distillation apparatus and distill under vacuum.

-

Causality: Atmospheric distillation at ~249.5 °C[3] would cause severe thermal degradation. Vacuum distillation at 12–14 mmHg lowers the boiling point to a safe 124–125 °C[4].

-

Validation: Collect the specific fraction boiling at 124–125 °C (at 12 mmHg) to obtain the pure 5'-isopropyl-2'-methylacetophenone[4].

Figure 2: Self-validating experimental workflow for synthesis and purification.

Analytical Characterization

To verify the purity and identity of the synthesized 5'-isopropyl-2'-methylacetophenone, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard. The compound can be effectively retained and separated using a mixed-mode or low-silanol activity reverse-phase column, such as the Newcrom R1[1].

For standard UV detection, a mobile phase of acetonitrile, water, and phosphoric acid provides excellent peak shape. If the workflow requires downstream Mass Spectrometry (LC-MS) for absolute structural confirmation or pharmacokinetic profiling, the methodology is easily adapted by replacing the non-volatile phosphoric acid with formic acid[1].

Table 2: Analytical Chromatography Conditions (HPLC)

| Parameter | Specification / Recommendation |

| Column | Newcrom R1 (Reverse Phase, low silanol activity)[1] |

| Mobile Phase (UV) | Acetonitrile (MeCN) / Water / Phosphoric Acid[1] |

| Mobile Phase (LC-MS) | Acetonitrile (MeCN) / Water / Formic Acid[1] |

| Particle Size | Scalable down to 3 µm for fast UPLC applications[1] |

| Application Scope | Preparative isolation, impurity tracking, pharmacokinetics[1] |

Sources

- 1. 5’-Isopropyl-2’-methylacetophenone | SIELC Technologies [sielc.com]

- 2. nextsds.com [nextsds.com]

- 3. 5'-isopropyl-2'-methylacetophenone | 1202-08-0 [chemicalbook.com]

- 4. 197. The synthesis of some 5-alkyl-2-methylbenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 5'-isopropyl-2'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

Common derivatives of 5'-isopropyl-2'-methylacetophenone in organic chemistry

An in-depth technical exploration into the synthesis, reactivity, and derivatization of 5'-isopropyl-2'-methylacetophenone (also known as 2-acetyl-p-cymene or 1-[2-methyl-5-(1-methylethyl)phenyl]ethanone). This guide is designed for synthetic organic chemists, process development scientists, and researchers in the flavor, fragrance, and pharmaceutical sectors.

Chemical Identity and Synthetic Significance

5'-Isopropyl-2'-methylacetophenone (CAS RN: 1202-08-0) is a versatile aromatic ketone characterized by an acetophenone core substituted with an isopropyl group at the 5-position and a methyl group at the 2-position[1]. Its unique substitution pattern makes it a highly valuable intermediate. The presence of the methyl ketone moiety provides a reactive handle for a multitude of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions[2].

In drug discovery and fine chemical synthesis, this compound serves as a critical precursor for synthesizing sterically hindered benzoic acids, bioactive chalcones, and high-value phenolic compounds like carvacrol[3].

Primary Synthesis: Regioselective Friedel-Crafts Acylation

The most direct and economically viable route to 5'-isopropyl-2'-methylacetophenone is the Friedel-Crafts acylation of p-cymene (1-isopropyl-4-methylbenzene)[4].

Mechanistic Causality & Regioselectivity

Both the methyl and isopropyl groups on p-cymene are ortho/para-directing electron-donating groups. However, the electrophilic acylium ion (generated from acetyl chloride and aluminum chloride) faces significant steric hindrance from the bulky isopropyl group. Consequently, electrophilic aromatic substitution is directed almost exclusively to the position ortho to the smaller methyl group (position 2), yielding 5'-isopropyl-2'-methylacetophenone as the major thermodynamic and kinetic product[4].

Regioselective Friedel-Crafts acylation of p-cymene to 5'-isopropyl-2'-methylacetophenone.

Protocol 1: Synthesis of 5'-Isopropyl-2'-methylacetophenone

Self-Validating System: Temperature control is critical. Exceeding 5°C during addition promotes undesired dealkylation of the isopropyl group or polyacylation.

-

Preparation: In an oven-dried, 3-neck round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube, suspend anhydrous AlCl3 (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Acylium Generation: Cool the suspension to 0°C using an ice-water bath. Add acetyl chloride (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the acylium ion complex.

-

Substrate Addition: Add p-cymene (1.0 equiv) dropwise, maintaining the internal temperature below 5°C to prevent thermodynamic scrambling.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice containing 1M HCl to decompose the aluminum complex.

-

Isolation: Separate the organic layer, extract the aqueous layer with DCM, wash combined organics with saturated NaHCO3 and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via vacuum distillation (b.p. ~127 °C at 10 Torr)[1].

Core Derivatization Pathways

The methyl ketone moiety of 5'-isopropyl-2'-methylacetophenone can be systematically derivatized to access distinct chemical spaces.

Pathway A: Baeyer-Villiger Oxidation to Carvacrol

Carvacrol (5-isopropyl-2-methylphenol) is a highly sought-after antimicrobial and flavoring agent[5]. The Baeyer-Villiger oxidation of 2-acetyl-p-cymene provides a direct synthetic route to this phenol. Causality: The reaction utilizes meta-chloroperoxybenzoic acid (mCPBA). The intermediate Criegee adduct undergoes a concerted rearrangement. Because the migratory aptitude of an aryl group is significantly higher than that of a methyl group, the aryl-carbon bond migrates to the electron-deficient oxygen, exclusively forming 5-isopropyl-2-methylphenyl acetate[3]. Subsequent base-catalyzed hydrolysis yields carvacrol.

Pathway B: Haloform Oxidation to 5-Isopropyl-2-methylbenzoic Acid

For drug discovery programs requiring sterically hindered aromatic carboxylic acids for amide coupling, the haloform reaction is ideal. Causality: Treatment of the methyl ketone with sodium hypochlorite ( NaOCl ) in a highly basic medium leads to exhaustive halogenation of the alpha-methyl group. The resulting trichloromethyl or trifluoromethyl group acts as an excellent leaving group, facilitating nucleophilic acyl substitution by hydroxide to yield 5-isopropyl-2-methylbenzoic acid.

Pathway C: Aldol Condensation to Chalcones

Chalcones are privileged scaffolds in medicinal chemistry. Causality: The methyl group of the acetophenone core is readily enolized under basic conditions (e.g., NaOH/EtOH). The resulting enolate acts as a nucleophile, attacking various substituted benzaldehydes. Subsequent E1cB dehydration yields α,β -unsaturated ketones (chalcones).

Divergent derivatization pathways of 5'-isopropyl-2'-methylacetophenone.

Protocol 2: Synthesis of Carvacrol via Baeyer-Villiger Oxidation

Self-Validating System: The disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of an ester carbonyl stretch (~1760 cm⁻¹) in FTIR confirms the successful migration before hydrolysis.

-

Oxidation: Dissolve 5'-isopropyl-2'-methylacetophenone (1.0 equiv) in DCM. Cool to 0°C.

-

Peracid Addition: Add mCPBA (1.5 equiv, 77% w/w) portion-wise. Stir at room temperature for 12 hours.

-

Workup: Filter off the precipitated meta-chlorobenzoic acid. Wash the filtrate sequentially with 10% aqueous Na2SO3 (to destroy excess peroxide) and saturated NaHCO3 .

-

Hydrolysis: Concentrate the organic layer to yield the crude aryl acetate. Dissolve in methanol, add 2M NaOH (2.0 equiv), and reflux for 2 hours.

-

Isolation: Acidify with 1M HCl, extract with ethyl acetate, dry, and concentrate to yield carvacrol[3].

Quantitative Data Summaries

The following table summarizes the key physicochemical properties of 5'-isopropyl-2'-methylacetophenone and the expected quantitative metrics for its primary derivatization pathways[1][6].

| Property / Reaction Pathway | Value / Typical Yield | Analytical Marker (IR / NMR) |

| Molecular Weight | 176.26 g/mol | N/A |

| Boiling Point | ~127 °C @ 10 Torr | N/A |

| Density | 0.977 g/cm³ @ 20 °C | N/A |

| Friedel-Crafts Acylation Yield | 65% – 75% | Ketone C=O stretch ~1680 cm⁻¹; Singlet at ~2.5 ppm (CH₃-C=O) |

| Baeyer-Villiger Oxidation Yield | 70% – 80% | Ester C=O stretch ~1760 cm⁻¹ |

| Haloform Reaction Yield | 85% – 90% | Acid O-H broad stretch 2500-3000 cm⁻¹ |

References

-

1-[2-Methyl-5-(1-methylethyl)phenyl]ethanone. CAS Common Chemistry. Available at: [Link]

-

Notes on Friedel Crafts Acylation in Analysis. Docsity. Available at: [Link]

-

Problem 760: The sulfonation of p-cymene. Vaia. Available at: [Link]

-

Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 5'-isopropyl-2'-methylacetophenone | 1202-08-0 [chemicalbook.com]

- 3. vaia.com [vaia.com]

- 4. docsity.com [docsity.com]

- 5. Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

Introduction: The Thermodynamic Imperative in Pharmaceutical Profiling

An In-depth Technical Guide to the Thermodynamic Characterization of 5'-isopropyl-2'-methylacetophenone

Abstract: The robust characterization of a compound's thermodynamic properties is a cornerstone of modern drug development and material science, providing critical insights into molecular stability, reaction energetics, and phase behavior. This guide outlines a comprehensive experimental and computational framework for determining the key thermodynamic parameters of 5'-isopropyl-2'-methylacetophenone. While direct experimental data for this specific molecule is not extensively published, this document serves as a procedural blueprint for its thorough investigation. We will detail the requisite experimental protocols, the theoretical underpinnings of these choices, and the computational methods that complement and predict empirical findings. The methodologies described herein are designed to establish a self-validating system for data generation, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

In the journey from a candidate molecule to a viable pharmaceutical product, understanding its fundamental physicochemical properties is non-negotiable. Thermodynamic parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API). For a molecule like 5'-isopropyl-2'-methylacetophenone, which possesses a distinct substitution pattern on its aromatic ring, these properties will dictate its behavior in solid-state formulations, its interaction with biological targets, and the scalability of its synthesis.

The absence of readily available literature data for 5'-isopropyl-2'-methylacetophenone necessitates a first-principles approach. This guide provides the strategic and tactical framework to bridge this knowledge gap, ensuring that subsequent research and development efforts are built upon a solid foundation of empirical data.

Strategic Overview: A Dual-Pronged Approach to Thermodynamic Characterization

To ensure a comprehensive and validated dataset, we propose a synergistic approach combining state-of-the-art experimental measurements with robust computational modeling. This dual-pronged strategy allows for cross-validation of results, where computational predictions can guide experimental design and experimental data can refine theoretical models.

Figure 2: Workflow for computational thermochemistry via DFT.

-

Structure Optimization: The 3D structure of 5'-isopropyl-2'-methylacetophenone is optimized using a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p).

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Thermochemical Data Extraction: From the frequency calculation output, key thermodynamic functions such as entropy (S°), heat capacity (Cv), and thermal contributions to enthalpy are obtained.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an atomization or isodesmic reaction scheme. This involves calculating the total electronic energy of the molecule and subtracting the energies of its constituent atoms in their standard states, providing a theoretical ΔfH°.

Data Summary and Expected Values

While experimental data for the target molecule is pending, we can estimate a range of expected values based on structurally similar compounds. Acetophenone and its derivatives provide a useful baseline.

| Property | Acetophenone (Reference) | 5'-isopropyl-2'-methylacetophenone (Predicted/Expected Range) | Experimental Method | Computational Method |

| Melting Point (°C) | 19-20 | 10 - 30 | DSC | N/A |

| Boiling Point (°C) | 202 | 230 - 250 | DSC/TGA | N/A |

| Enthalpy of Fusion (ΔfusH) (kJ/mol) | 16.15 | 18 - 25 | DSC | N/A |

| Standard Enthalpy of Formation (ΔfH°) (kJ/mol, liquid) | -120.5 | -180 to -220 | Combustion Calorimetry | DFT (Atomization) |

| Standard Molar Entropy (S°) (J/mol·K, gas) | 375.3 | 450 - 500 | Statistical Thermodynamics | DFT (Freq. Analysis) |

| Heat Capacity (Cp) (J/mol·K, liquid) | 209 | 280 - 320 | DSC | N/A |

Note: Values for acetophenone are sourced from publicly available chemical databases. The predicted ranges for 5'-isopropyl-2'-methylacetophenone are expert estimations based on the structural additions (isopropyl and methyl groups) which generally decrease the enthalpy of formation (more negative) and increase entropy, heat capacity, and boiling point.

Conclusion: Establishing a Definitive Thermodynamic Profile

The comprehensive characterization of 5'-isopropyl-2'-methylacetophenone's thermodynamic properties is an achievable and essential goal. The integrated experimental and computational workflow detailed in this guide provides a clear and robust pathway for obtaining these critical parameters. By adhering to rigorous, self-validating protocols, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, mitigate risks in process development, and accelerate the journey from molecule to medicine. The execution of this plan will replace ambiguity with a definitive thermodynamic profile, underpinning all future research and development involving this compound.

Application Note: Regioselective Synthesis of 5'-Isopropyl-2'-methylacetophenone via Friedel-Crafts Acylation

Introduction & Scope

5'-Isopropyl-2'-methylacetophenone (CAS: 1202-08-0) is a highly valued aromatic building block utilized in the synthesis of advanced fragrance profiles and pharmaceutical intermediates, notably in the development of trans-isolimonene derivatives[1]. The most direct and reliable synthetic route to this molecule is the Friedel-Crafts acylation of p-cymene (1-isopropyl-4-methylbenzene). While modern green chemistry approaches have successfully employed reusable Iron(III) oxide/alumina nanocatalysts to achieve this transformation[2], the classical aluminum chloride (AlCl₃) mediated protocol remains the benchmark for rapid, reliable, and high-yielding laboratory-scale synthesis[3].

This application note details a self-validating, step-by-step protocol utilizing the Perrier modification of the Friedel-Crafts acylation, ensuring high regioselectivity and minimal side-product formation.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

A critical challenge in the acylation of p-cymene is controlling regioselectivity. The substrate possesses two weakly activating, ortho/para-directing alkyl groups: a methyl group at C1 and an isopropyl group at C4. Because these groups are para to each other, electrophilic substitution must occur ortho to one of them.

Causality of Substitution: The isopropyl group is significantly bulkier than the methyl group, creating a substantial steric shield around its adjacent carbons. Consequently, the highly reactive acylium ion preferentially attacks the less sterically hindered position—ortho to the methyl group. This steric dictation yields 5'-isopropyl-2'-methylacetophenone as the overwhelmingly favored thermodynamic and kinetic product[4].

Figure 1: Mechanistic pathway and steric-driven regioselectivity of p-cymene acylation.

Materials and Reagents

The following quantitative parameters are optimized for a 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| p-Cymene | 134.22 | 1.0 | 1.34 g (1.56 mL) | Aromatic Substrate |

| Acetyl Chloride | 78.50 | 1.2 | 0.94 g (0.85 mL) | Acylating Agent |

| Aluminum Chloride | 133.34 | 1.3 | 1.73 g | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 20.0 mL | Non-coordinating Solvent |

| 1M Hydrochloric Acid | 36.46 | N/A | 15.0 mL | Quenching Agent |

Experimental Workflow & Protocol

To suppress side reactions such as arene disproportionation or Scholl-type oxidative coupling, this protocol employs the Perrier modification , wherein the acylium ion complex is pre-formed prior to the introduction of the arene.

Figure 2: Step-by-step experimental workflow utilizing the Perrier modification.

Step 1: Preparation of the Acylium Ion Complex

-

Equip a 100 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride drying tube.

-

Add 1.73 g (13.0 mmol) of anhydrous AlCl₃ and 20 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add 0.85 mL (12.0 mmol) of Acetyl Chloride dropwise over 10 minutes.

-

Causality: Pre-forming the acylium complex before introducing the arene prevents the substrate from undergoing isomerization catalyzed by uncomplexed AlCl₃. The 0 °C environment safely dissipates the highly exothermic energy released during the generation of the acylium ion.

Step 2: Addition of p-Cymene

-

Transfer 1.56 mL (10.0 mmol) of p-Cymene to the addition funnel.

-

Add the p-Cymene dropwise to the stirring acylium complex over 20 minutes, strictly maintaining the internal temperature at 0 °C.

-

Causality: Dropwise addition ensures the arene remains the limiting reagent in the reaction mixture at any given moment, effectively preventing polyacylation.

Step 3: Reaction Maturation

-

Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

-

Stir for an additional 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 9:1) or GC-MS.

-

Causality: Warming to room temperature provides the necessary activation energy to drive the electrophilic aromatic substitution to completion, overcoming the kinetic barrier imposed by the steric hindrance of the ortho-methyl position.

Step 4: Quenching and Workup

-

Once complete, slowly pour the reaction mixture over 30 g of crushed ice containing 15 mL of 1M HCl.

-

Causality: The ice-cold aqueous acid hydrolyzes the Lewis acid-product complex, liberating the free ketone. The HCl specifically prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise form intractable emulsions during extraction.

Step 5: Extraction and Washing

-

Transfer the quenched mixture to a separatory funnel and isolate the lower organic (DCM) layer.

-

Extract the remaining aqueous layer with an additional 15 mL of DCM.

-

Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.

-

Causality: The NaHCO₃ wash neutralizes any residual HCl and acetic acid. The brine wash pre-dries the organic layer, facilitating complete desiccation when subsequently treated with anhydrous Na₂SO₄.

Step 6: Purification

-

Filter the dried organic layer and concentrate under reduced pressure.

-

Purify the crude oil via silica gel column chromatography using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

-

Causality: Chromatography effectively separates the desired 5'-isopropyl-2'-methylacetophenone from unreacted p-cymene and trace amounts of the para-isopropyl regioisomer.

Analytical Characterization

Successful synthesis of 5'-isopropyl-2'-methylacetophenone can be verified against the following expected analytical benchmarks:

-

Molecular Formula: C₁₂H₁₆O

-

Molecular Weight: 176.25 g/mol

-

Appearance: Pale yellow to colorless liquid.

-

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60 (d, J = 2.0 Hz, 1H, Ar-H ortho to acetyl)

-

δ 7.25 (dd, J = 7.8, 2.0 Hz, 1H, Ar-H meta to acetyl)

-

δ 7.15 (d, J = 7.8 Hz, 1H, Ar-H para to acetyl)

-

δ 2.90 (hept, J = 6.9 Hz, 1H, -CH (CH₃)₂)

-

δ 2.58 (s, 3H, -C(=O)CH ₃)

-

δ 2.48 (s, 3H, Ar-CH ₃)

-

δ 1.22 (d, J = 6.9 Hz, 6H, -CH(CH ₃)₂)

-

References

- Cas 535-77-3,M-CYMENE - LookChem, LookChem.

- 5'-isopropyl-2'-methylacetophenone synthesis - ChemicalBook, ChemicalBook.

- Aldehydes: Ketones, mdma.ch.

- Notes on Friedel Crafts Acylation in Analysis | CHEM 234, Docsity.

Sources

Application Note: 5'-Isopropyl-2'-methylacetophenone as a Fragrance and Chemical Precursor

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

The compound 5'-isopropyl-2'-methylacetophenone (CAS: 1202-08-0) is a highly versatile aromatic ketone[1]. Structurally derived from p-cymene, it serves a dual purpose in modern industrial chemistry: as a robust, sweet-balsamic modifier in fragrance formulations[2], and as a critical synthetic precursor for advanced active pharmaceutical ingredients (APIs) and UV-filtering sunscreen agents[3]. This application note details the mechanistic causality behind its regioselective synthesis, its formulation parameters, and provides self-validating protocols for its isolation and downstream utilization.

Chemical Profiling & Olfactory Mechanics

Acetophenone derivatives are foundational to the fragrance industry, known for imparting powdery, hawthorn, and bitter almond notes[2]. The addition of bulky alkyl groups (isopropyl and methyl) to the acetophenone core significantly alters its vapor pressure and lipophilicity.

Olfactory Causality

The parent compound, acetophenone, is highly volatile and acts primarily as a top-to-middle note[2]. By contrast, the steric bulk of the 5'-isopropyl and 2'-methyl groups in 5'-isopropyl-2'-methylacetophenone increases the molecular weight (176.25 g/mol ) and the LogP value[1]. This structural modification restricts the molecule's volatility, transforming it into a highly substantive base note and fixative. It anchors lighter floral accords (such as mimosa and orange blossom) while providing a warm, slightly gourmand, and balsamic dry-down[2].

Physicochemical Summary

| Property | Value / Description | Formulation Relevance |

| Chemical Name | 5'-isopropyl-2'-methylacetophenone | Standard IUPAC nomenclature |

| CAS Number | 1202-08-0 | Regulatory identification[1] |

| Molecular Formula | C₁₂H₁₆O | Determines mass and stoichiometry |

| Molecular Weight | 176.25 g/mol | Indicates lower volatility vs. parent acetophenone |

| Olfactory Profile | Sweet, floral, almond, balsamic | Used in hawthorn/cherry/mimosa accords |

| Solubility | Soluble in ethanol and fixed oils | Highly compatible with standard perfumery solvents |

Mechanistic Insights: Regioselective Synthesis

The industrial and laboratory synthesis of 5'-isopropyl-2'-methylacetophenone relies on the Friedel-Crafts acylation of p-cymene (1-isopropyl-4-methylbenzene) using acetyl chloride and a Lewis acid catalyst (typically AlCl₃)[4].

The Causality of Regioselectivity

When the acylium ion (the electrophile generated by acetyl chloride and AlCl₃) approaches the p-cymene ring, it faces a choice dictated by both electronic and steric factors. Both the methyl and isopropyl groups are ortho/para directors. However, the para positions are mutually occupied. Therefore, the electrophile must attack ortho to either the methyl group or the isopropyl group[4].

Because the isopropyl group is significantly bulkier than the methyl group, the transition state for attack ortho to the isopropyl group is highly energetically unfavorable due to severe steric clash. Consequently, the reaction is highly regioselective, with the acyl group adding almost exclusively ortho to the methyl group, yielding 5'-isopropyl-2'-methylacetophenone as the major product[4].

Fig 1. Regioselective Friedel-Crafts acylation pathway of p-cymene.